molecular formula C5H4Cl2F3NS B13657700 2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride

2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride

Cat. No.: B13657700
M. Wt: 238.06 g/mol
InChI Key: AFMQBDADFIMWKI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride is a chemical compound that features a thiazole ring substituted with a chloromethyl group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride typically involves the reaction of 2-chloromethylthiazole with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can interact with various receptors or enzymes, modulating their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methylthiazole hydrochloride
  • 2-(Chloromethyl)-4-(trifluoromethyl)imidazole hydrochloride
  • 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrochloride

Uniqueness

2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride is unique due to the presence of both a chloromethyl and a trifluoromethyl group on the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability, distinguishing it from other similar compounds.

Properties

Molecular Formula

C5H4Cl2F3NS

Molecular Weight

238.06 g/mol

IUPAC Name

2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C5H3ClF3NS.ClH/c6-1-4-10-3(2-11-4)5(7,8)9;/h2H,1H2;1H

InChI Key

AFMQBDADFIMWKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CCl)C(F)(F)F.Cl

Origin of Product

United States

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